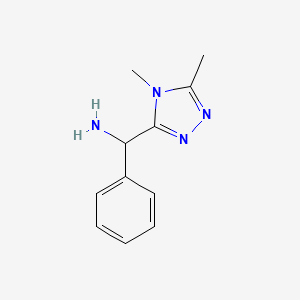

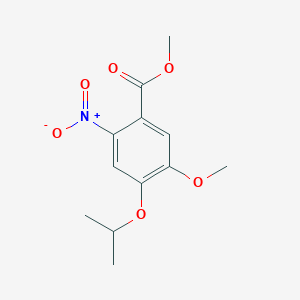

(4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine, also known as DPTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Pharmaceutical Applications: Anticancer Agents

The triazole ring is a common motif in many pharmaceutical compounds due to its ability to interact with various biological targets. Specifically, derivatives of 1,2,4-triazole have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activities against various cancer cell lines, including breast cancer and leukemia. The presence of the triazole ring contributes to the formation of hydrogen bonds with the active sites of enzymes, potentially inhibiting cancer cell growth.

Material Science: Energetic Materials

Triazole compounds have been explored for their use in energetic materials, which include propellants, explosives, and pyrotechnics . The high nitrogen content in triazoles contributes to their high energy density, making them suitable for applications that require rapid energy release.

Chemical Synthesis: Organic Synthesis Intermediates

The versatility of the triazole ring allows it to act as an intermediate in various organic synthesis reactions . It can participate in multiple bond-forming processes, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and other industrial chemicals.

Analytical Chemistry: Chemical Sensors

Triazole derivatives have been investigated for their potential use in chemical sensors . These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and industrial process control.

Medicinal Chemistry: Enzyme Inhibition

Triazole-containing compounds are known to inhibit various enzymes, including aromatase, which is crucial in the biosynthesis of estrogen . Inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole ring, are FDA-approved for the treatment of breast cancer in postmenopausal women.

Environmental Science: Photodegradable Polymers

Research into photodegradable polymers has incorporated triazole derivatives due to their ability to break down under exposure to light . This property is particularly valuable in developing sustainable materials that can mitigate the impact of plastic waste on the environment.

properties

IUPAC Name |

(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)10(12)9-6-4-3-5-7-9/h3-7,10H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJFQIOMQDSJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)

![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)

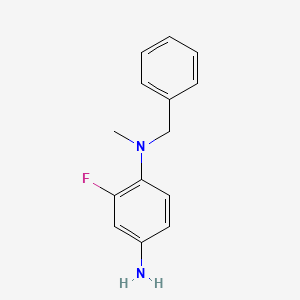

![5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine](/img/structure/B1452860.png)

![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)